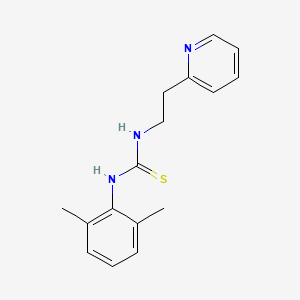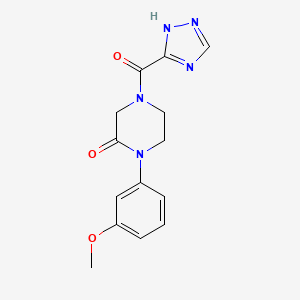![molecular formula C23H28N6O B5547905 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the aforementioned compound typically involves multicomponent cyclocondensation reactions, utilizing catalysts such as SO4^2-/Y2O3 in solvents like ethanol. For instance, compounds with related structural frameworks have been synthesized through highly useful procedures aiming at generating piperazine derivatives, as described by Rajkumar, Kamaraj, and Krishnasamy (2014) (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular and crystal structure of closely related compounds, such as those containing piperazine and dimethylphenyl components, have been detailed, highlighting their crystallization in specific systems and providing insights into their geometry and electron density maps (Karczmarzyk & Malinka, 2004) (Karczmarzyk, W. Malinka, 2004).
Chemical Reactions and Properties
Compounds with a similar structure have been explored for their potential as cerebral protective agents, displaying activities such as anti-anoxic and anti-lipid peroxidation through their unique chemical structure and interactions (Kuno et al., 1992) (A. Kuno, K. Katsuta, H. Sakai, M. Ohkubo, Y. Sugiyama, H. Takasugi, 1992).
Physical Properties Analysis
The analysis of physical properties, such as crystalline structure and stability, is crucial for understanding the behavior of these compounds under various conditions. The detailed crystal and molecular structures provided by studies like those of Richter et al. (2023) offer valuable insights into these aspects (A. Richter, R. Goddard, Roy Schönefeld, P. Imming, R. W. Seidel, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are of significant interest. Research on derivatives indicates a range of antimicrobial activities, showcasing the chemical versatility and potential therapeutic applications of these compounds (Guna et al., 2009) (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
Novel derivatives of the compound have been synthesized through multi-component cyclocondensation, using catalysts like SO4^2−/Y2O3 in ethanol. These compounds were characterized by IR, 1H and 13C NMR, and mass spectral studies, demonstrating a methodological advancement in the synthesis of complex organic molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of these compounds. For instance, synthesized derivatives showed excellent antibacterial and antifungal activities, surpassing standard drugs in some cases. This highlights their potential as novel antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing significant antimicrobial activity against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Anticancer Properties
The anticancer potential of these compounds has been explored through various studies. Derivatives have been evaluated against human breast cancer cell lines, showing better anti-proliferative activities than curcumin, a well-known anticancer agent. This suggests their potential as therapeutic agents against cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Synthesis and Antimycobacterial Activity
The design and synthesis of novel imidazo [1,2-a]pyridine-3-carboxamides have shown considerable activity against drug-sensitive/resistant MTB strains, suggesting their potential in treating tuberculosis. This opens a new direction for further SAR studies, highlighting the importance of such compounds in developing new antimycobacterial therapies (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Propiedades
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-15-6-7-20(16(2)12-15)23(30)28-10-8-27(9-11-28)21-13-22(26-19(5)25-21)29-14-24-17(3)18(29)4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODCRCZJAWXDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=NC(=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

